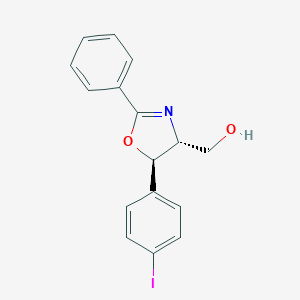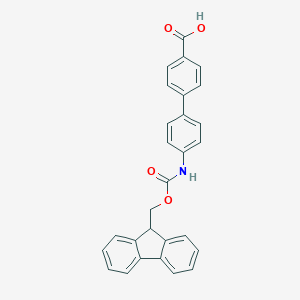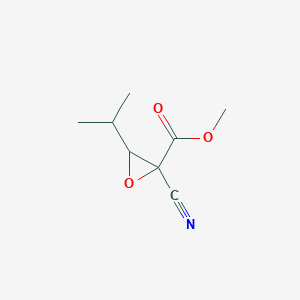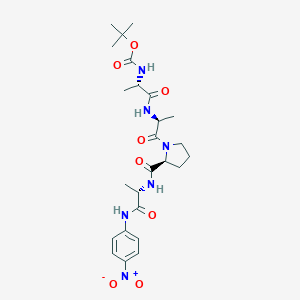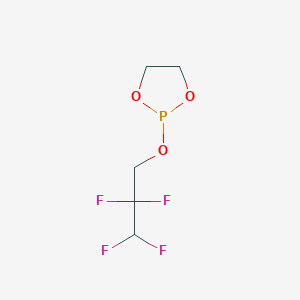
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound that has gained significant attention in the field of scientific research. The compound has been found to have unique biochemical and physiological effects, making it an interesting candidate for various applications.
Mechanism Of Action
The mechanism of action of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical And Physiological Effects
Studies have shown that 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, the compound has a range of potential applications in scientific research. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action to better understand how it works and its potential applications.
2. Development of new antimicrobial agents based on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-.
3. Investigation of the compound's potential as a catalyst for various chemical reactions.
4. Studies on the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases.
5. Exploration of the compound's potential in the field of nanotechnology, such as its use in the synthesis of nanoparticles.
Conclusion
In conclusion, 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound with unique biochemical and physiological effects. The compound has potential applications in scientific research, particularly in the development of new antimicrobial agents and as a catalyst for various chemical reactions. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesis Methods
The synthesis of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with phosphorus trichloride. The resulting product is then treated with sodium hydroxide to form the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- has been extensively studied for its potential applications in scientific research. The compound has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to have potential as a catalyst for various chemical reactions.
properties
CAS RN |
115044-87-6 |
|---|---|
Product Name |
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- |
Molecular Formula |
C5H7F4O3P |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H7F4O3P/c6-4(7)5(8,9)3-12-13-10-1-2-11-13/h4H,1-3H2 |
InChI Key |
MNMDIVFLZABGJK-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCC(C(F)F)(F)F |
Canonical SMILES |
C1COP(O1)OCC(C(F)F)(F)F |
Other CAS RN |
115044-87-6 |
synonyms |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



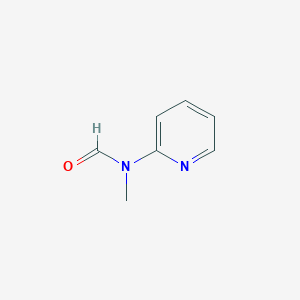

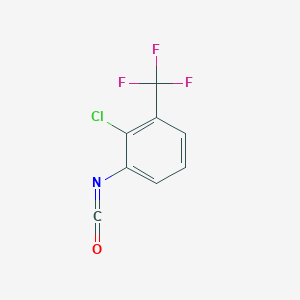
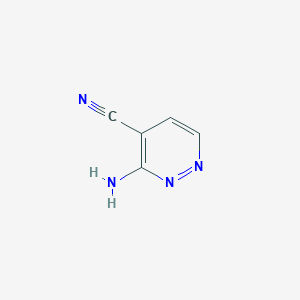
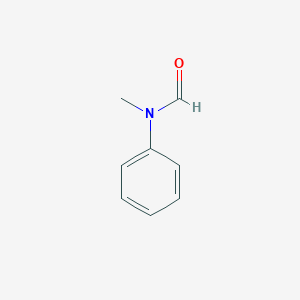
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
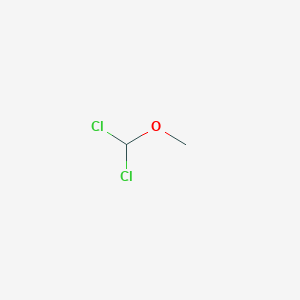
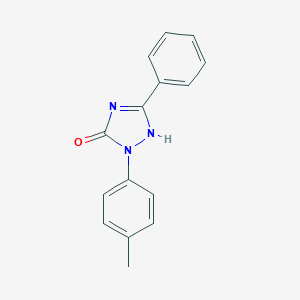
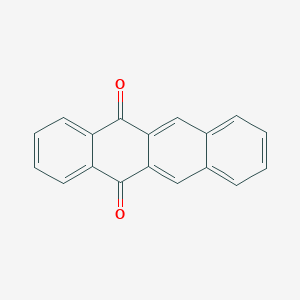
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
